molecular formula C9H12ClN3 B3113370 (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride CAS No. 1951441-16-9

(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride

Cat. No.: B3113370
CAS No.: 1951441-16-9
M. Wt: 197.66 g/mol
InChI Key: ROPCNLHEDUVKLV-UHFFFAOYSA-N
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Description

(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The dihydrochloride form indicates that the compound is in its salt form, which can enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride typically involves the formation of the imidazo[1,2-a]pyridine core followed by functionalization at the 3-position. Common synthetic routes include:

    Condensation Reactions: These involve the reaction of 2-aminopyridine with aldehydes or ketones under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.

    Cyclization Reactions: Intramolecular cyclization of suitable precursors can also be employed to construct the imidazo[1,2-a]pyridine scaffold.

    Functionalization: The 3-position can be functionalized using various reagents and conditions, such as alkylation or amination reactions.

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include:

    Batch Processing: Traditional batch reactors are used for the stepwise synthesis of the compound.

    Flow Chemistry: Continuous flow reactors can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated reagents, nucleophiles, and suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while reduction can produce reduced imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: A closely related compound with similar structural features.

    Imidazo[1,2-a]pyrimidine: Another related compound with a pyrimidine ring instead of a pyridine ring.

    Imidazo[1,2-a]pyrazine: A compound with a pyrazine ring, exhibiting different chemical properties.

Uniqueness

(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group. This unique structure can confer distinct biological activities and chemical reactivity compared to other imidazo[1,2-a]pyridine derivatives.

Properties

CAS No.

1951441-16-9

Molecular Formula

C9H12ClN3

Molecular Weight

197.66 g/mol

IUPAC Name

(5-methylimidazo[1,2-a]pyridin-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H11N3.ClH/c1-7-3-2-4-9-11-6-8(5-10)12(7)9;/h2-4,6H,5,10H2,1H3;1H

InChI Key

ROPCNLHEDUVKLV-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=NC=C(N12)CN.Cl.Cl

Canonical SMILES

CC1=CC=CC2=NC=C(N12)CN.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride
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(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride
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(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride
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(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride
Reactant of Route 5
(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride
Reactant of Route 6
(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride

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